12-Azido oleic acid
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Overview
Description
12-Azidooleic acid is a derivative of oleic acid, characterized by the presence of an azido group at the 12th carbon position. This compound is notable for its applications in biochemical research, particularly in the study of phospholipid-protein interactions within biological membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-azidooleic acid typically involves the azidation of oleic acid derivatives. One common method includes the conversion of oleic acid to its corresponding bromide, followed by nucleophilic substitution with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) .
Industrial Production Methods: While specific industrial production methods for 12-azidooleic acid are not extensively documented, the general approach involves large-scale synthesis using the aforementioned laboratory techniques. The process is scaled up by optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 12-Azidooleic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: LiAlH₄ or Pd/C with H₂.
Major Products:
Substitution: Alkyl azides.
Reduction: Primary amines.
Scientific Research Applications
12-Azidooleic acid is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 12-azidooleic acid primarily involves its interaction with biological membranes. The azido group allows for the incorporation of the compound into lipid bilayers, where it can interact with proteins and other membrane components. This interaction is often studied using photoaffinity labeling techniques, where the azido group is activated by light to form covalent bonds with nearby molecules, thereby elucidating the molecular targets and pathways involved .
Comparison with Similar Compounds
Oleic Acid: The parent compound, lacking the azido group.
Elaidic Acid: A trans isomer of oleic acid.
Azidostearic Acid: Another azido fatty acid with the azido group at a different position.
Comparison: 12-Azidooleic acid is unique due to the specific placement of the azido group, which imparts distinct chemical reactivity and biological interactions compared to its analogs. This uniqueness makes it particularly valuable in studies requiring site-specific labeling and interaction analysis .
Properties
Molecular Formula |
C18H33N3O2 |
---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
(Z)-12-azidooctadec-9-enoic acid |
InChI |
InChI=1S/C18H33N3O2/c1-2-3-4-11-14-17(20-21-19)15-12-9-7-5-6-8-10-13-16-18(22)23/h9,12,17H,2-8,10-11,13-16H2,1H3,(H,22,23)/b12-9- |
InChI Key |
XRCPMRYVFRFJPE-XFXZXTDPSA-N |
Isomeric SMILES |
CCCCCCC(C/C=C\CCCCCCCC(=O)O)N=[N+]=[N-] |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.